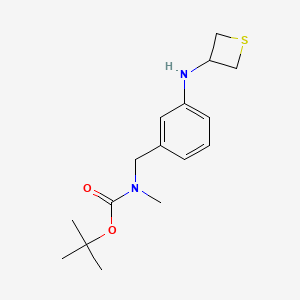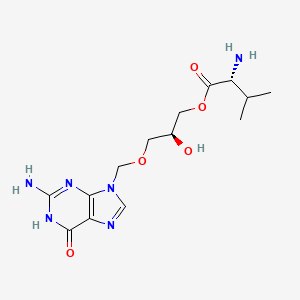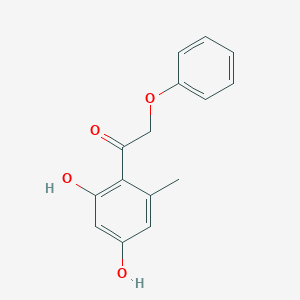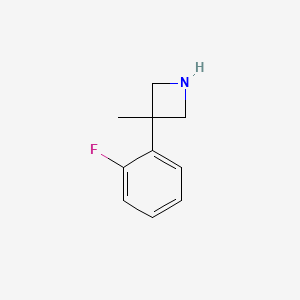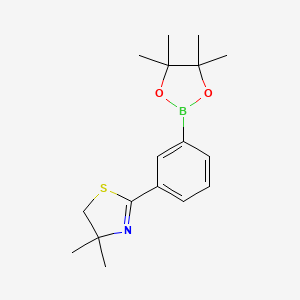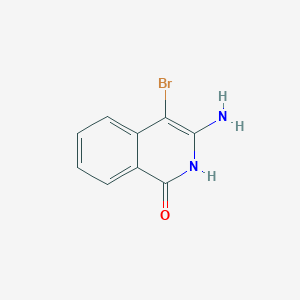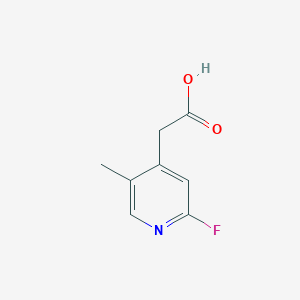
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring, along with an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the use of the Baltz-Schiemann reaction, which is applied for the synthesis of fluoropyridines . This reaction typically involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom. Another approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and efficiency in industrial settings .
化学反应分析
Types of Reactions
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The acetic acid moiety can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: Similar structure with a methoxy group instead of a methyl group.
2-Amino-5-fluoropyridine: Contains an amino group instead of an acetic acid moiety.
Uniqueness
2-(2-Fluoro-5-methylpyridin-4-yl)acetic acid is unique due to the specific combination of a fluorine atom, a methyl group, and an acetic acid moiety attached to the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds .
属性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC 名称 |
2-(2-fluoro-5-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI 键 |
DOUSWBWMIHLYLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
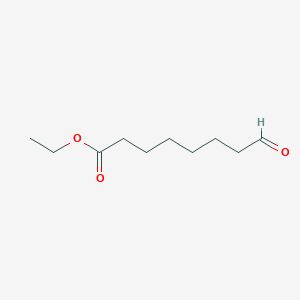
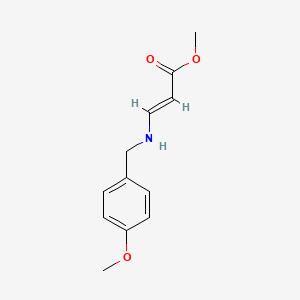

![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
